molecular formula C22H23N3O3S B4009301 4-({[4-(butan-2-yl)phenoxy]acetyl}amino)-N-(1,3-thiazol-2-yl)benzamide

4-({[4-(butan-2-yl)phenoxy]acetyl}amino)-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B4009301
M. Wt: 409.5 g/mol
InChI Key: SKOBUCLDFKGXSZ-UHFFFAOYSA-N
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Description

4-({[4-(butan-2-yl)phenoxy]acetyl}amino)-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both phenoxy and thiazolyl groups suggests that it may exhibit unique chemical and biological properties.

Properties

IUPAC Name

4-[[2-(4-butan-2-ylphenoxy)acetyl]amino]-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-3-15(2)16-6-10-19(11-7-16)28-14-20(26)24-18-8-4-17(5-9-18)21(27)25-22-23-12-13-29-22/h4-13,15H,3,14H2,1-2H3,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOBUCLDFKGXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[4-(butan-2-yl)phenoxy]acetyl}amino)-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the intermediate 4-(butan-2-yl)phenol, which is then reacted with chloroacetyl chloride to form 4-(butan-2-yl)phenoxyacetyl chloride. This intermediate is subsequently reacted with 2-aminothiazole to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-({[4-(butan-2-yl)phenoxy]acetyl}amino)-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-({[4-(butan-2-yl)phenoxy]acetyl}amino)-N-(1,3-thiazol-2-yl)benzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-({[4-(butan-2-yl)phenoxy]acetyl}amino)-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The phenoxy and thiazolyl groups may bind to active sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[4-(butyl)phenoxy]acetyl}amino)-N-(1,3-thiazol-2-yl)benzamide
  • 4-({[4-(methyl)phenoxy]acetyl}amino)-N-(1,3-thiazol-2-yl)benzamide
  • 4-({[4-(ethyl)phenoxy]acetyl}amino)-N-(1,3-thiazol-2-yl)benzamide

Uniqueness

4-({[4-(butan-2-yl)phenoxy]acetyl}amino)-N-(1,3-thiazol-2-yl)benzamide is unique due to the presence of the butan-2-yl group, which may impart distinct steric and electronic properties compared to its analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a compound of interest for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-({[4-(butan-2-yl)phenoxy]acetyl}amino)-N-(1,3-thiazol-2-yl)benzamide
Reactant of Route 2
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4-({[4-(butan-2-yl)phenoxy]acetyl}amino)-N-(1,3-thiazol-2-yl)benzamide

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